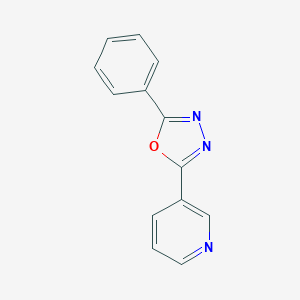

2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole

Übersicht

Beschreibung

2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid. The reaction mixture is usually refluxed for several hours to ensure complete cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to the oxadiazole and pyridine moieties. Key applications include:

- Antimicrobial Properties : Studies have demonstrated that derivatives of 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole possess significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus . The presence of functional groups on the phenyl and pyridine rings can enhance these activities.

- Anticancer Potential : Research indicates that compounds containing the oxadiazole ring show promise as anticancer agents. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics like erlotinib . The structural modifications in these derivatives can lead to improved efficacy against specific tumors.

Case Studies and Research Findings

Several studies highlight the applications of this compound in various fields:

Mechanistic Insights

Molecular dynamics simulations and density functional theory (DFT) calculations have been employed to understand the interactions of this compound with biological targets. These studies provide insights into its mechanism of action and guide the optimization of its therapeutic potential by elucidating how structural variations influence biological activity .

Wirkmechanismus

The mechanism of action of 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and biological activities.

1,3,4-Oxadiazole Derivatives: Similar in structure but may have different substituents on the oxadiazole ring, leading to varied properties.

Uniqueness: 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .

Biologische Aktivität

2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole (CAS No. 21398-08-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, which has been extensively studied for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure of this compound allows for various interactions with biological targets, making it a candidate for drug development.

- Molecular Formula : C13H9N3O

- Molecular Weight : 223.23 g/mol

- LogP : 2.79860

- Polar Surface Area (PSA) : 51.81 Ų

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. In a screening conducted by the National Cancer Institute (NCI), various oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| Compound A | SNB-75 (CNS) | 0.67 | 95.70 |

| Compound B | UO-31 (Renal) | 0.80 | 96.86 |

| Compound C | PC-3 (Prostate) | 0.87 | 94.50 |

These findings suggest that modifications to the oxadiazole ring can enhance potency against specific cancer types .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains and fungi. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight the potential of this compound as an antimicrobial agent .

The anticancer effects of oxadiazole derivatives are often linked to their ability to induce apoptosis in cancer cells. For instance, studies have shown that certain derivatives can activate apoptotic pathways by modulating proteins involved in cell survival and death mechanisms . Additionally, some compounds have demonstrated inhibitory activity against enzymes such as human alkaline phosphatase and carbonic anhydrase, further contributing to their therapeutic potential .

Case Studies

- Study on Anticancer Properties : A study evaluated the cytotoxicity of various oxadiazole derivatives on multiple cancer cell lines using MTT assays. The most potent compounds showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another study focused on the synthesis of a water-soluble derivative of this compound and its antimicrobial activity against clinical isolates of bacteria and fungi. The derivative exhibited enhanced solubility and maintained effective antimicrobial properties .

Eigenschaften

IUPAC Name |

2-phenyl-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)12-15-16-13(17-12)11-7-4-8-14-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFKLZJZRSRZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353420 | |

| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21398-08-3 | |

| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these compounds interact with their target (amyloid beta) and what are the downstream effects?

A1: The research demonstrates that 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives exhibit a high binding affinity for amyloid beta (Aβ) aggregates. [] Specifically, derivatives 3 and 6 showed strong binding to Aβ(1-42) aggregates with Kd values of 25 nM and 14 nM, respectively. [] This binding allows for the visualization of amyloid plaques in the brain using Single Photon Emission Computed Tomography (SPECT) imaging when these derivatives are radiolabeled with Iodine-123 or Iodine-125. [] The downstream effect of this binding is the potential to detect and monitor amyloid plaques in living subjects, which is crucial for Alzheimer's disease diagnosis and research.

Q2: What is the significance of the in vivo results obtained with these compounds in mice models?

A2: The in vivo experiments conducted in mice models provided crucial insights into the behavior of these compounds within a living organism. [] Firstly, both [123/125I]3 and [123/125I]6 exhibited favorable pharmacokinetic profiles in normal mice, showing good initial brain uptake followed by rapid washout. [] Secondly, in Tg2576 mice, a model for Alzheimer's disease, these radiolabeled compounds successfully labeled Aβ plaques. [] These findings, supported by in vitro autoradiography on postmortem AD brain sections, highlight the potential of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives as SPECT probes for detecting Aβ plaques in Alzheimer's disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.